molecular formula C16H13N3O4 B2485305 5-(benzyloxy)-N-(cyanomethyl)-2-nitrobenzamide CAS No. 1808821-46-6

5-(benzyloxy)-N-(cyanomethyl)-2-nitrobenzamide

Cat. No.: B2485305
CAS No.: 1808821-46-6
M. Wt: 311.297
InChI Key: SRUCZUQWUAGRTG-UHFFFAOYSA-N
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Description

5-(benzyloxy)-N-(cyanomethyl)-2-nitrobenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

The synthesis of 5-(benzyloxy)-N-(cyanomethyl)-2-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Amidation: The formation of the amide bond, typically involving the reaction of a carboxylic acid derivative with an amine or ammonia.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

5-(benzyloxy)-N-(cyanomethyl)-2-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(benzyloxy)-N-(cyanomethyl)-2-nitrobenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 5-(benzyloxy)-N-(cyanomethyl)-2-nitrobenzamide exerts its effects depends on its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The benzyloxy and cyanomethyl groups can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

5-(benzyloxy)-N-(cyanomethyl)-2-nitrobenzamide can be compared with other similar compounds, such as:

    5-(benzyloxy)-2-nitrobenzamide: Lacks the cyanomethyl group, which may affect its reactivity and applications.

    N-(cyanomethyl)-2-nitrobenzamide: Lacks the benzyloxy group, which may influence its interactions with biological molecules.

    5-(benzyloxy)-N-(methyl)-2-nitrobenzamide: Contains a methyl group instead of a cyanomethyl group, which may alter its chemical properties and applications.

The presence of the benzyloxy, cyanomethyl, and nitrobenzamide groups in this compound makes it unique and contributes to its diverse range of applications and reactivity.

Properties

IUPAC Name

N-(cyanomethyl)-2-nitro-5-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c17-8-9-18-16(20)14-10-13(6-7-15(14)19(21)22)23-11-12-4-2-1-3-5-12/h1-7,10H,9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUCZUQWUAGRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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